molecular formula C10H14ClO2PS B13734659 O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate CAS No. 1497-39-8

O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate

Cat. No.: B13734659
CAS No.: 1497-39-8
M. Wt: 264.71 g/mol
InChI Key: JAHMRVWOLWTYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphonothioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chlorophenol . The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphonothioate group to a phosphonate group.

    Reduction: Reduction reactions can modify the phenyl ring or the phosphonothioate group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve organic solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield O-(4-Chlorophenyl) O-ethyl ethylphosphonate, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of nerve cells . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

    Profenofos: O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate

  • Ethylthiophosphonic acid O-(2,5-dichloro-4-iodophenyl) O-ethyl ester

Uniqueness

O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds. Its ability to inhibit acetylcholinesterase with high specificity makes it valuable in both research and industrial applications .

Properties

CAS No.

1497-39-8

Molecular Formula

C10H14ClO2PS

Molecular Weight

264.71 g/mol

IUPAC Name

(4-chlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14ClO2PS/c1-3-12-14(15,4-2)13-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

JAHMRVWOLWTYID-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.